molecular formula C13H15N3O B1482627 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098013-96-6

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482627
CAS RN: 2098013-96-6
M. Wt: 229.28 g/mol
InChI Key: TXZPEULRGONRLZ-UHFFFAOYSA-N
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Description

“(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol” is a complex organic compound that contains several functional groups and structural motifs, including a cyclopropyl group, a pyridinyl group, a pyrazolyl group, and a methanol group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of C-N bonds . Cyclopropane, a structural motif in this compound, can be synthesized through various biosynthetic pathways .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a pyridine ring, and a pyrazole ring. These rings are connected by single bonds, and there is a methanol group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a polar methanol group could make it more soluble in polar solvents .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Pyrazole derivatives, similar in structure to "(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol", have been explored as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. This research is crucial for understanding drug–drug interactions (DDIs) that can occur when multiple drugs are coadministered, potentially affecting the metabolism of these drugs. Selective inhibitors are vital for phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and prevention of adverse DDIs (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles are recognized for their importance in pharmaceuticals and agrochemicals due to their diverse biological activities. Research on pyrazole derivatives includes their synthesis under various conditions and their potential as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant agents. Such studies highlight the broad applicability of pyrazole compounds in developing new therapeutic and agricultural products (Sheetal et al., 2018).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, underscores their utility as synthetic intermediates and their biological significance. These compounds are central to forming metal complexes, designing catalysts, asymmetric synthesis, and various medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This review illuminates the role of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).

Green Multi-Component Synthesis of Fused Heterocyclic Derivatives

The green synthesis of fused heterocyclic compounds via multi-component reactions (MCRs) is an atom-economic and eco-friendly approach for creating complex molecules. This method is advantageous for its high selectivity and the ability to synthesize complex heterocycles in a single step. The review focuses on recent developments in the synthesis of fused heterocyclic structures, showcasing the potential of MCRs in the efficient and sustainable production of novel heterocyclic compounds (Dhanalakshmi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as in pharmaceuticals or materials science .

properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8,10,17H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZPEULRGONRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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